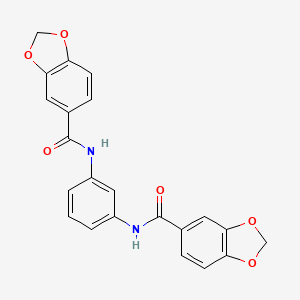
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively researched for its potential use in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can reduce blood pressure, inhibit tumor growth, and reduce inflammation.
Biochemical and physiological effects:
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure by blocking the vasoconstrictive effects of endothelin A receptor activation. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can also inhibit tumor growth and metastasis by blocking the proliferative effects of endothelin A receptor activation. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can reduce inflammation by blocking the pro-inflammatory effects of endothelin A receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a selective endothelin A receptor antagonist, which allows for specific targeting of this receptor. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is also a synthetic peptide, which allows for precise control over its structure and properties. However, one limitation of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is its relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases, cancer, and inflammation. Another area of interest is the development of more stable analogs of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and metastasis. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLHCYDRAOITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3435153.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3435177.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3435182.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3435184.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![N-1,3-benzodioxol-5-yl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3435198.png)


![ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435222.png)
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B3435226.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3435233.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]isophthalamide](/img/structure/B3435248.png)